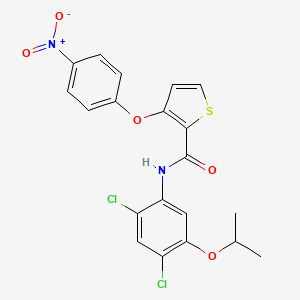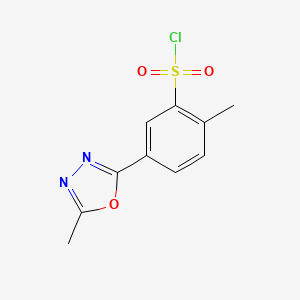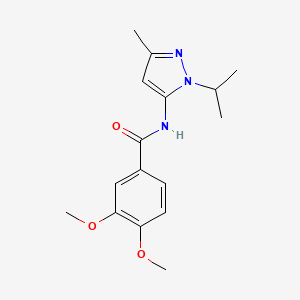![molecular formula C22H20N2O5 B2843279 (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034355-98-9](/img/structure/B2843279.png)
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]oxazole moiety linked to a piperidine ring, which is further connected to a methanone group attached to a methoxybenzofuran unit. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate compound. This intermediate is subsequently coupled with 7-methoxybenzofuran-2-ylmethanone through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate and refine the compound.
化学反応の分析
Types of Reactions
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: Similar structure with a thiazole ring instead of an oxazole ring.
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-ethoxybenzofuran-2-yl)methanone: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-26-18-8-4-5-14-13-19(28-20(14)18)21(25)24-11-9-15(10-12-24)27-22-23-16-6-2-3-7-17(16)29-22/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPXBHHBKZGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2843198.png)
![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)
![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)
![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)
![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)
![methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2843208.png)

![4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol](/img/structure/B2843212.png)

![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)

![4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2843218.png)
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)
